REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7][C:8]=1[CH3:9].[C-:16]#[N:17].[Na+]>CS(C)=O.O>[C:16]([CH2:3][C:4]1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7][C:8]=1[CH3:9])#[N:17] |f:0.1,2.3|
|
Name
|
4-chloromethyl-5-methyl-2-phenylimidazole hydrochloride
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC=1N=C(NC1C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred in the cold for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at 0° to 5° C.
|
Type
|
ADDITION
|
Details
|
poured onto a slight excess of cracked ice which
|
Type
|
CUSTOM
|
Details
|
to separate (Crop A)
|
Type
|
FILTRATION
|
Details
|
The gum is quickly filtered off and to the filtrate
|
Type
|
ADDITION
|
Details
|
is added sufficient aqueous sodium carbonate (10%)
|
Type
|
CUSTOM
|
Details
|
to give a volume of 2 liters
|
Type
|
WAIT
|
Details
|
to stand overnight during which time
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
a second crop (about 12-13 g) crystallizes (Crop B)
|
Type
|
EXTRACTION
|
Details
|
Extraction of the mother liquor with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gives an aditional (about 2-3 g)
|
Type
|
CUSTOM
|
Details
|
yield (Crop C)
|
Type
|
CUSTOM
|
Details
|
Crop A is recrystallized from benzene-Norite B
|
Type
|
CUSTOM
|
Details
|
Crop C is recrystallized from benzene
|
Type
|
CUSTOM
|
Details
|
recrystallizations from benzene
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC=1N=C(NC1C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |